3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran
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Overview
Description
3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of two methoxy groups, a methyl group, and two fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran typically involves multiple steps. One common method starts with the preparation of 3,5-difluoroaniline from 1,3,5-trichlorobenzene through fluorination and subsequent amination . The intermediate is then subjected to a series of reactions, including cyclization and methoxylation, to form the final benzofuran structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: These compounds have similar structural features and are studied for their anticancer properties.
3-(3,5-Difluorophenyl)propionic acid: This compound shares the difluorophenyl group and is used in various chemical syntheses.
Uniqueness
3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran is unique due to its specific substitution pattern on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
922140-90-7 |
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Molecular Formula |
C17H14F2O3 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran |
InChI |
InChI=1S/C17H14F2O3/c1-9-16(10-4-11(18)6-12(19)5-10)17-14(21-3)7-13(20-2)8-15(17)22-9/h4-8H,1-3H3 |
InChI Key |
HQNJSGXQZXDRSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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